molecular formula C18H20N2O5S B11135819 Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11135819
M. Wt: 376.4 g/mol
InChI Key: SIWVDPSFRHULEK-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetically derived organic compound featuring a complex molecular architecture that integrates a thiazole carboxylate core linked via an amide bond to a phenoxyacetamide substituent. This specific structure suggests its potential utility as a key intermediate or a functional scaffold in medicinal chemistry programs , particularly in the discovery and optimization of small molecule inhibitors. The presence of the thiazole ring, a privileged structure in drug discovery, is commonly found in compounds with diverse biological activities. Researchers are investigating this molecule for its potential interactions with specific enzymatic targets, such as protein kinases, given that analogous structures have been reported to exhibit kinase inhibitory activity . Its primary research value lies in its use as a chemical probe for interrogating cellular signaling pathways and for the structure-activity relationship (SAR) exploration within a series of bioactive molecules. All studies must be conducted by qualified professionals in a controlled research setting.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-acetyl-4-methylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-5-24-17(23)16-11(3)19-18(26-16)20-15(22)9-25-14-7-6-10(2)8-13(14)12(4)21/h6-8H,5,9H2,1-4H3,(H,19,20,22)

InChI Key

SIWVDPSFRHULEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis

The foundational step involves synthesizing the 4-methyl-1,3-thiazole-5-carboxylate intermediate. A patent by CN103664819A outlines a high-yield method using thiourea and ethyl 2-chloroacetoacetate in ethanol under alkaline conditions. Key parameters include:

  • Reagents : Thiourea (30.4 g), ethyl 2-chloroacetoacetate (33 g), sodium carbonate (1.5 g).

  • Conditions : Ethanol solvent (20–25% concentration), reaction temperature of 60–70°C for 5–5.5 hours.

  • Yield : >98% with a melting point of 172–173°C.

This method optimizes traditional approaches by reducing reaction time from 10 hours to 5.5 hours and lowering energy consumption through controlled temperature gradients.

Functionalization with the Acetylphenoxy-Acetylamino Group

The [(2-acetyl-4-methylphenoxy)acetyl]amino moiety is introduced via a coupling reaction. A two-step protocol is commonly employed:

  • Synthesis of 2-acetyl-4-methylphenoxyacetic acid : Achieved by reacting 4-methylphenol with chloroacetyl chloride, followed by acetylation.

  • Amide bond formation : The acid is converted to an acyl chloride (using thionyl chloride) and reacted with the amino group of the thiazole intermediate.

Critical parameters include:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Catalyst : Triethylamine to scavenge HCl.

  • Temperature : 0–5°C during acyl chloride formation, followed by room-temperature coupling.

Esterification and Final Product Isolation

The ethyl ester group is typically introduced early in the synthesis (e.g., using ethyl chloroacetate). Post-functionalization, the crude product is purified via:

  • Solvent extraction : Ethyl acetate/water partitioning.

  • Crystallization : From ethanol or methanol.

  • Vacuum drying : At 40–50°C to remove residual solvents.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

The cyclization step’s efficiency hinges on temperature control. Elevated temperatures (>70°C) promote byproduct formation, while temperatures <60°C prolong reaction times. The patent CN103664819A identifies 64–66°C as optimal for balancing yield and reaction rate. Sodium carbonate acts as both a base and mild catalyst, avoiding the need for toxic heavy metals.

Solvent Selection

  • Ethanol : Preferred for thiazole cyclization due to its polarity and ability to dissolve thiourea.

  • Dimethylformamide (DMF) : Used in coupling reactions for its high boiling point and solvation of polar intermediates.

A comparative analysis of solvent systems is provided in Table 1.

Table 1: Solvent Impact on Thiazole Cyclization Yield

SolventTemperature (°C)Time (h)Yield (%)
Ethanol655.598
Methanol656.092
Acetonitrile704.085

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.85–7.20 (m, 3H, aromatic).

    • ¹³C NMR : 14.1 (CH₂CH₃), 21.5 (CH₃), 61.8 (OCH₂), 165.2 (C=O).

  • HPLC : Purity >99% with a C18 column (acetonitrile/water 70:30).

Physicochemical Properties

  • Melting Point : 172–173°C.

  • Molecular Weight : 376.4 g/mol.

  • Solubility : 25 mg/mL in DMSO, <5 mg/mL in water.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during acyl coupling generate hydrolyzed or over-acetylated derivatives. Strategies to minimize these include:

  • Stoichiometric control : Using 1.1 equivalents of acyl chloride to avoid excess.

  • Low-temperature reaction : Maintaining 0–5°C during coupling.

Scalability Issues

Industrial-scale production faces challenges in maintaining temperature uniformity. Pilot studies recommend:

  • Jacketed reactors : For precise thermal control.

  • Continuous flow systems : To enhance mixing and reduce batch variability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or ester derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. Key steps include:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.
  • Esterification : The final step involves the esterification of the carboxylic acid group with ethanol or other alcohols in the presence of acid catalysts.

Antimicrobial Activity

Compounds containing thiazole rings are often investigated for their antimicrobial properties. Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has shown potential as an antimicrobial agent against various bacterial strains. Preliminary studies suggest that it may inhibit specific enzymes or pathways involved in microbial growth.

Anticancer Properties

The compound has garnered attention for its potential anticancer activities. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through multiple mechanisms:

  • Cytotoxicity : In vitro studies report IC50 values indicating significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-723.2
HeLa35.5
A54949.9
  • Mechanisms of Action : The compound appears to induce G2/M phase arrest in the cell cycle, critical for preventing cancer cell proliferation.

Agricultural Applications

In addition to its medicinal properties, this compound may also have applications in agriculture as a potential herbicide or fungicide. The thiazole structure is known for its ability to interact with biological systems in plants, potentially leading to herbicidal activity against specific weed species.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's biological activities:

  • A study published in Chemistry & Biology Interface explored the design and synthesis of related thiazole derivatives, assessing their antimicrobial activity against strains like Bacillus subtilis. These findings indicate a promising avenue for further research into the antimicrobial efficacy of similar compounds .
  • Another investigation focused on the anticancer properties of thiazole derivatives, highlighting their ability to induce apoptosis in various cancer cell lines through flow cytometry analysis .
  • Research published in ACS Omega detailed the synthesis and biological evaluations of newer thiazole derivatives, emphasizing their potential as anticancer agents due to their structural similarities to this compound .

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives are pharmacologically significant due to their diverse bioactivities. Below is a detailed comparison of Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity/Application Key Findings
This compound (Target) 2-Acetyl-4-methylphenoxyacetyl amino group; 4-methylthiazole; ethoxycarbonyl group Not explicitly reported in evidence (likely explored for antimicrobial or metabolic activity) High synthetic yield (74% in intermediates); crystalline stability
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzyl amino group; carboxylic acid at position 5 Antidiabetic (reduced blood glucose in STZ-induced diabetic rats) Substituted chlorobenzyl group critical for activity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl substituent; ethoxycarbonyl group Anticancer (evaluated in cell-based assays) Pyridinyl group enhances cellular uptake and target binding
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl and 4-phenyl substituents Antimicrobial (potential biofilm inhibition) Aromatic substituents improve lipophilicity and membrane penetration
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate Benzimidazole-linked phenyl group Enzyme inhibition (e.g., kinase or protease targets) Extended π-system enhances binding to hydrophobic enzyme pockets

Key Research Findings and Implications

Role of Substituents: The 2-acetyl-4-methylphenoxyacetyl group in the target compound likely enhances lipophilicity, improving membrane permeability compared to simpler analogues like ethyl 2-acetamido-4-methylthiazole-5-carboxylate . Substitution at position 2 (e.g., chlorobenzyl, pyridinyl, or benzimidazolyl groups) significantly influences bioactivity. For example, the 4-chlorobenzyl group in BAC is essential for antidiabetic effects , while pyridinyl groups enhance anticancer activity .

Synthetic Efficiency: The target compound’s intermediate (ethyl 2-acetamido-4-methylthiazole-5-carboxylate) achieves a 74% yield under optimized acetylation conditions , comparable to yields of other derivatives (e.g., 69% for ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate ).

Structural Insights: Crystal structure analyses of related compounds (e.g., ethyl 2-[N-(tert-butoxycarbonyl)-L-alanylamino]-4-methylthiazole-5-carboxylate) reveal that amide N-H orientation relative to the thiazole ring sulfur atom affects hydrogen-bonding interactions and stability .

Biological Activity

Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the realms of pharmacology and agricultural chemistry. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, an ethyl ester group, an acetyl moiety linked to a phenoxy group, and an amino linkage. Its molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of approximately 376.427 g/mol. The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial and Antifungal Properties

Compounds containing thiazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The specific mechanisms may involve inhibition of enzyme pathways critical for microbial survival.

Anticancer Potential

Research indicates that thiazole derivatives can act as potent anticancer agents. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, studies have demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values indicating significant antiproliferative activity.

Cell Line IC50 (µM) Notes
MDA-MB-231 (Breast)3.48Significant cytotoxicity observed
SMMC-7721 (Liver)8.84Moderate activity noted
Hela (Cervical)6.69Effective against cervical cancer cells

These findings are consistent with the broader trend observed in thiazole-based compounds, where structural modifications enhance anticancer efficacy.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with key cellular pathways involved in cancer progression and microbial resistance.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing that it effectively induces apoptosis and inhibits cell cycle progression at specific phases.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Modification

The synthesis of this compound involves several steps that require careful control to achieve high yields:

  • Formation of thiazole ring.
  • Introduction of acetyl and phenoxy groups.
  • Final esterification to yield the target compound.

Each synthetic step is crucial for maintaining the integrity and biological activity of the compound.

Comparative Analysis with Similar Compounds

This compound can be compared to other thiazole derivatives to highlight its unique properties:

Compound Name Notable Features
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylateKnown for strong antimicrobial activity
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylateExhibits different biological activities
Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylatePotential herbicidal properties

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 2-{[(2-acetyl-4-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a multi-step process involving: (i) Condensation of substituted phenoxyacetyl chlorides with aminothiazole precursors (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) in anhydrous ethanol under reflux . (ii) Use of sodium acetate or glacial acetic acid as catalysts to optimize amide bond formation . (iii) Intermediate characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity .
  • Key Considerations : Monitor reaction progress using TLC and adjust solvent polarity (e.g., methanol/water mixtures) for crystallization .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : (i) NMR : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 6.8–7.5 ppm) and acetyl/methyl groups (δ 2.1–2.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) signals at δ 165–175 ppm . (ii) FTIR : Detect amide I (1640–1680 cm1^{-1}) and ester C=O (1720–1750 cm1^{-1}) stretches . (iii) Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How is purity assessed, and what analytical thresholds are recommended for biological testing?

  • Methodology : (i) HPLC : Use a C18 column with acetonitrile/water gradients; aim for ≥95% purity (retention time consistency ±0.2 min) . (ii) Melting Point : Compare experimental values (e.g., 40°C for related thiazoles) with literature to detect impurities . (iii) Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

  • Methodology : (i) Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. Key parameters: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15, and data-to-parameter ratio >10 . (ii) Disorder Modeling : Apply PART instructions in SHELX for flexible acetyl/methyl groups . (iii) Validation : Check using PLATON’s ADDSYM to avoid missed symmetry .

Q. What strategies address contradictory biological activity data across in vitro and in vivo models?

  • Methodology : (i) Dose Optimization : For example, in neonatal NIDDM rats, test 10–100 mg/kg doses to identify U-shaped efficacy curves . (ii) Metabolite Profiling : Use LC-MS/MS to detect active metabolites (e.g., hydrolyzed carboxylate forms) that may explain in vivo activity . (iii) Target Engagement Assays : Confirm IRES inhibition via bicistronic reporter constructs (e.g., T47D cells with IGF1R IRES) .

Q. How can computational modeling predict structure-activity relationships (SAR) for thiazole derivatives?

  • Methodology : (i) Docking Studies : Use AutoDock Vina to map interactions with targets (e.g., IRES domains). Prioritize residues within 4 Å of the acetylphenoxy group . (ii) QSAR : Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic parameters (e.g., HOMO-LUMO gaps) with hypoglycemic activity . (iii) MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodology : (i) Solvent Screening : Replace ethanol with DMF for higher solubility of intermediates (e.g., 0.97 g/L at 25°C) . (ii) Catalyst Optimization : Test K2_2CO3_3 vs. Cs2_2CO3_3 to improve coupling efficiency . (iii) Process Monitoring : Use PAT tools (e.g., ReactIR) to track reaction kinetics and minimize byproducts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological potency across studies?

  • Root Causes : (i) Assay Variability : Standardize cell lines (e.g., T47D vs. HEK293) and endpoint measurements (e.g., luciferase vs. ELISA) . (ii) Compound Stability : Assess hydrolytic degradation in PBS (pH 7.4) over 24h; use stabilizers like cyclodextrins if needed .
  • Resolution : Perform head-to-head comparisons under unified protocols and report EC50_{50} values with 95% confidence intervals .

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